molecular formula C12H20O3 B1583353 n-Octylsuccinic anhydride CAS No. 4200-92-4

n-Octylsuccinic anhydride

Cat. No. B1583353
CAS RN: 4200-92-4
M. Wt: 212.28 g/mol
InChI Key: OAJCSERLBQROJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octylsuccinic anhydride is a chemical compound with the molecular formula C12H20O3 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of n-Octylsuccinic anhydride is represented by the formula C12H20O3 . This indicates that it contains 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

N-Octylsuccinic anhydride is a solid at 20 degrees Celsius . It has a melting point of 63.0 to 67.0 degrees Celsius . It is soluble in benzene . The compound is moisture sensitive and should be stored under inert gas .

Scientific Research Applications

1. Hydrophobic Modification of Nanocellulose and All-Cellulose Composite Films

  • Summary of Application: OSA is used for the esterification of cellulose nanofiber (CNF) and all-cellulose composite (ACC) films to obtain high strength and sustainable films with increased hydrophobicity .
  • Methods of Application: A deep eutectic solvent (DES) based on imidazole and triethylmethylammonium chloride was used as a reaction medium for the esterification. The modification was proven to be simple and fast, and mild conditions of 80 °C reaction temperature and 1 h reaction time were used .
  • Results or Outcomes: The modified CNF film exhibited better mechanical properties in dry, humid, and wet conditions compared to reference CNF film, and the modified ACC film displayed notable higher mechanical properties in wet state compared to that of reference CNF film .

2. Surface Modification of Cellulose Nanocrystals

  • Summary of Application: The surface modification of cellulose nanocrystals (CNC) is a key intermediate step in the development of new functionalities and the tailoring of nanomaterial properties for specific applications .
  • Methods of Application: The heterogeneous esterification of CNC with succinic anhydride was investigated in this work in order to obtain CNC with optimised surface and thermal properties .
  • Results or Outcomes: The degree of surface substitution of CNC increased with the molar ratio of succinic anhydride to cellulose hydroxyl groups (SA:OH), as well as the reaction time .

3. Organic Synthesis

  • Summary of Application: OSA can be used in organic synthesis to prepare other organic compounds such as octyl acid and octyl esters .
  • Methods of Application: This typically involves acylation reactions, where OSA acts as an acylating agent .
  • Results or Outcomes: The specific outcomes depend on the reactants used and the reaction conditions. The products of these reactions can be used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and polymers .

4. Production of Additives

  • Summary of Application: OSA is used in the production of various additives, including photoinitiators, antioxidants, lubricants, and dye intermediates .
  • Methods of Application: The specific methods of application depend on the type of additive being produced. For example, in the production of photoinitiators, OSA may be reacted with other compounds under UV light .
  • Results or Outcomes: The additives produced using OSA can enhance the performance of a variety of products, from paints and coatings to plastics and textiles .

5. Preparation of Other Organic Compounds

  • Summary of Application: OSA can be used in organic synthesis to prepare other organic compounds, such as octyl acid and octyl esters .
  • Methods of Application: This typically involves acylation reactions, where OSA acts as an acylating agent .
  • Results or Outcomes: The specific outcomes depend on the reactants used and the reaction conditions. The products of these reactions can be used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and polymers .

6. Production of Various Additives

  • Summary of Application: OSA is used in the production of various additives, including photoinitiators, antioxidants, lubricants, and dye intermediates .
  • Methods of Application: The specific methods of application depend on the type of additive being produced. For example, in the production of photoinitiators, OSA may be reacted with other compounds under UV light .
  • Results or Outcomes: The additives produced using OSA can enhance the performance of a variety of products, from paints and coatings to plastics and textiles .

Safety And Hazards

N-Octylsuccinic anhydride is known to cause skin irritation and serious eye irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

3-octyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCSERLBQROJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884045
Record name 2,5-Furandione, dihydro-3-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Octylsuccinic anhydride

CAS RN

4200-92-4
Record name Dihydro-3-octyl-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4200-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, dihydro-3-octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4200-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Furandione, dihydro-3-octyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Furandione, dihydro-3-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-3-octylfuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Octylsuccinic anhydride
Reactant of Route 2
Reactant of Route 2
n-Octylsuccinic anhydride
Reactant of Route 3
n-Octylsuccinic anhydride
Reactant of Route 4
n-Octylsuccinic anhydride
Reactant of Route 5
n-Octylsuccinic anhydride
Reactant of Route 6
n-Octylsuccinic anhydride

Citations

For This Compound
32
Citations
M Lakovaara, JA Sirviö, MY Ismail, H Liimatainen… - Cellulose, 2021 - Springer
… chloride was used as a reaction medium for the esterification of cellulose nanofiber (CNF) and all-cellulose composite (ACC) films with n-octylsuccinic anhydride (OSA) to obtain high …
Number of citations: 28 link.springer.com
Y Yuan, M Fomich, VP Dia, T Wang - Food Chemistry, 2023 - Elsevier
… by Alcalase treatment for 3 h and then modified by succinic anhydride (SA); whereas GH was made by Alcalase hydrolysis for 0.25 h and succinylated by n-octylsuccinic anhydride (OSA…
Number of citations: 3 www.sciencedirect.com
T Arita, K Moriya, K Minami, T Naka, T Adschiri - Chemistry letters, 2010 - journal.csj.jp
… The ¦ potential of the n-octylsuccinic anhydride-modified TiO2 NPs (TiO2DSA) were also displayed in Figure 4 as a reference. The synthesis of TiO2DSA is described in the Supporting …
Number of citations: 19 www.journal.csj.jp
LM Gieg, JM Suflita - Environmental science & technology, 2002 - ACS Publications
… This latter authentic standard was prepared by reacting n-octylsuccinic anhydride (TCI America, Portland, OR) with NaOH in methanol in a manner analogous to that described by Kropp …
Number of citations: 173 pubs.acs.org
J Xiang, S Zhang, G Zhang, X Li, C Zhang, J Luo… - … of Chromatography A, 2020 - Elsevier
… arm but also facilitated the next reaction with n-octylsuccinic anhydride. (3) Ligand conjugation: The reaction of n-octylsuccinic anhydride with amino group successfully introduced octyl …
Number of citations: 5 www.sciencedirect.com
IA Davidova, LM Gieg, M Nanny… - Applied and …, 2005 - Am Soc Microbiol
… n-Octylsuccinic acid was prepared by base hydrolysis from n-octylsuccinic anhydride (TCI America, Portland, OR) as previously described (9). …
Number of citations: 80 journals.asm.org
X Xia, T Gao, F Li, R Suzuki, T Isono, T Satoh - Macromolecules, 2022 - ACS Publications
… To extend the selective polymerization to functional anhydride derivatives, we investigated the reactivity of allylsuccinic anhydride (AA), n-octylsuccinic anhydride (OSA), BPA, and …
Number of citations: 9 pubs.acs.org
X Xia, R Suzuki, K Takojima, DH Jiang, T Isono… - ACS …, 2021 - ACS Publications
… , we used the one-step procedure to synthesize a series of new BAB-type triblock copolymers with a “soft” A block and a “hard” B block using mixtures of SA or n-octylsuccinic anhydride (…
Number of citations: 43 pubs.acs.org
X Wang, N Wang, B Xu, Y Wang, J Lang, J Lu, G Chen… - Polymers, 2021 - mdpi.com
… films with increased hydrophobicity and good mechanical properties by the esterification of cellulose nanofiber and all-cellulose composite films with n-octylsuccinic anhydride. In …
Number of citations: 10 www.mdpi.com
SY Baek, YW Kim, K Chung, SH Yoo… - Industrial & …, 2012 - ACS Publications
A series of succinic acid alkyl half-esters were synthesized with higher than 97% yields by a one-step reaction of succinic anhydride with various fatty alcohols. The synthesized esters …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.